1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclocondensation of substituted 5-amino-1H-pyrazole derivatives with appropriate reagents. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with isopropyl-substituted benzaldehyde under reflux conditions in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets, including:
Kinases: Inhibition of cyclin-dependent kinases, epidermal growth factor receptor, and Src kinase.
Pathways: Modulation of signaling pathways such as m-TOR and JAK kinase pathways.
These interactions lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidinone
- Benzylidene dihydropyrimidine
- Pyrano[2,3-d]pyrimidine
- Hexahydropyrimido[4,5-d]pyrimidinone
- Tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Pyrido[2,3-d:6,5-d’]dipyrimidinone
Uniqueness
1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with an isopropyl-substituted phenyl group. This structural feature enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H14N4S/c1-9(2)10-3-5-11(6-4-10)18-13-12(7-17-18)14(19)16-8-15-13/h3-9H,1-2H3,(H,15,16,19) |
InChI Key |
YHUINUMBKJRDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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